molecular formula C15H17BrN4O4 B4562111 4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B4562111
M. Wt: 397.22 g/mol
InChI Key: FVCKTQAFCFNWLS-UHFFFAOYSA-N
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Description

4-BROMO-N’-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Scientific Research Applications

4-BROMO-N’-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 2-(3,4-dimethoxyphenyl)acetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-BROMO-N’-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N’-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a pyrazole ring with a bromo and dimethoxyphenyl group makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

4-bromo-N'-[2-(3,4-dimethoxyphenyl)acetyl]-1-methylpyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O4/c1-20-8-10(16)14(19-20)15(22)18-17-13(21)7-9-4-5-11(23-2)12(6-9)24-3/h4-6,8H,7H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCKTQAFCFNWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NNC(=O)CC2=CC(=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
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4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
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4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 4
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4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 5
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4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-N'-[2-(3,4-DIMETHOXYPHENYL)ACETYL]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

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